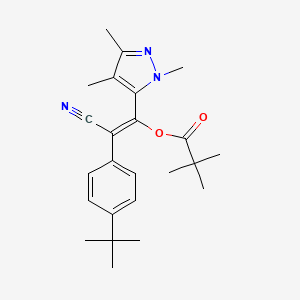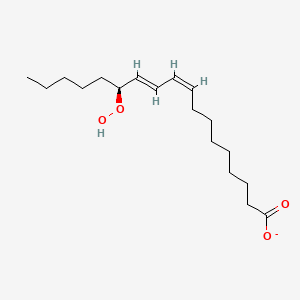
13(S)-Hpode(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13(S)-HPODE(1-) is conjugate base of 13(S)-HPODE arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 13(S)-HPODE. It is an enantiomer of a 13(R)-HPODE(1-).
Scientific Research Applications
Impact on Rice Protein Structure and Functional Properties
13-Hydroperoxyoctadecadienoic acid (13-HPODE) has been studied for its effects on the structural characteristics and functional properties of rice protein. When rice protein is incubated with 13-HPODE, it results in protein carbonylation and the loss of protein sulfhydryl groups. This modification leads to a decrease in α-helix, β-turn, and random coil structures while increasing β-sheet content and amino acid side chains, affecting the protein's solubility, water holding capacity, foaming capacity, and foam stability negatively. However, 13-HPODE could enhance the oil holding capacity of rice protein at concentrations below 0.1 mmol/L, improving the emulsifying activity index and emulsifying stability index due to increased surface hydrophobicity and flexibility of the rice protein (Xiao‐Juan Wu, Fang Li, & Wei Wu, 2020).
Lipid Hydroperoxide Analysis
The analysis of linoleic and arachidonic acid hydroperoxides, including HPODEs, through tandem mass spectrometry (MS/MS) in the presence of sodium ions, has been a significant area of research. This method allows for the identification of the hydroperoxy group position in various lipid hydroperoxides, which is crucial for understanding the processes that initiate lipid peroxidation. These insights are essential for elucidating the involvement and mechanism of lipid peroxidation in food deterioration and pathophysiological processes (Junya Ito et al., 2015).
Role in Protein Modification in Cancer Cells
13-HPODE also plays a role in the modification of proteins in cancer cells, as seen in studies involving MCF7 breast cancer cells. The hydroperoxide of linoleic acid (13-HPODE) degrades into compounds that modify proteins, potentially indicating oxidative stress. Identifying proteins modified by DODE, a degradation product of 13-HPODE, in MCF7 cells, could provide insights into the oxidative stress mechanisms in cancer cells (Peter G. Slade et al., 2010).
Implications in Inflammation and Disease
13-HPODE has been implicated in mediating inflammatory responses and contributing to the pathology of various diseases. For instance, it has been shown to alter gene expression profiles in intestinal epithelial cells, potentially impacting cellular processes related to mitochondrial dysfunction and disease development. Understanding the mechanisms by which 13-HPODE alters cellular processes offers insights into potential therapeutic strategies for treating pathologies associated with lipid peroxides (Nisreen Faizo et al., 2021).
properties
Product Name |
13(S)-Hpode(1-) |
|---|---|
Molecular Formula |
C18H31O4- |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/p-1/b9-7-,15-12+/t17-/m0/s1 |
InChI Key |
JDSRHVWSAMTSSN-IRQZEAMPSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)[O-])OO |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)[O-])OO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



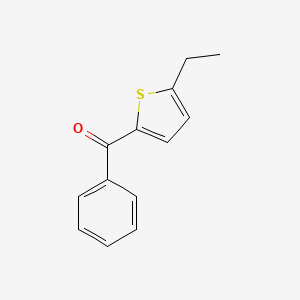

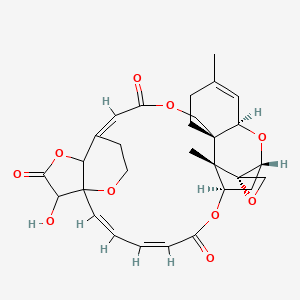
![4-(3-Hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1258490.png)
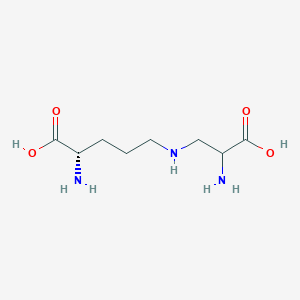

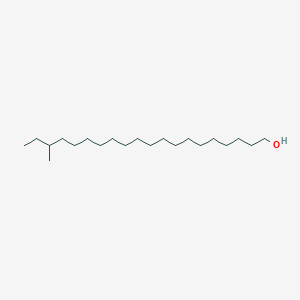
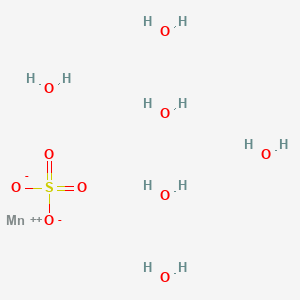
![Pyrido[1,2-c]pyrimidine](/img/structure/B1258497.png)



